3-Methylamino-1-butyne

Propargylamine Structure-Activity Relationship MAO Inhibition

3-Methylamino-1-butyne (N-methylbut-3-yn-2-amine, CAS 4070-90-0) is a low-molecular-weight (MW 83.13 g/mol) secondary amine bearing a terminal alkyne moiety. As a member of the propargylamine structural class, it possesses the characteristic bifunctional reactivity of both an amino nucleophile and an alkyne capable of participating in cycloaddition and cross-coupling chemistries.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 4070-90-0
Cat. No. B1601713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylamino-1-butyne
CAS4070-90-0
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCC(C#C)NC
InChIInChI=1S/C5H9N/c1-4-5(2)6-3/h1,5-6H,2-3H3
InChIKeySEDYEJKMKNWLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylamino-1-butyne (CAS 4070-90-0) – A Bifunctional Alkyne-Amine Building Block for Organic Synthesis and Drug Discovery


3-Methylamino-1-butyne (N-methylbut-3-yn-2-amine, CAS 4070-90-0) is a low-molecular-weight (MW 83.13 g/mol) secondary amine bearing a terminal alkyne moiety . As a member of the propargylamine structural class, it possesses the characteristic bifunctional reactivity of both an amino nucleophile and an alkyne capable of participating in cycloaddition and cross-coupling chemistries [1]. The compound features a stereogenic center at the alpha-carbon adjacent to the amine, distinguishing it from simpler linear propargylamine analogs and introducing unique opportunities for chiral diversification in synthetic workflows .

3-Methylamino-1-butyne vs. Generic Propargylamines – Why Structural Nuance Dictates Procurement Choice


The procurement of a propargylamine-based building block cannot be reduced to a simple search for 'an alkyne with an amine.' Subtle structural variations within this class—specifically, the position and degree of substitution on the carbon backbone—profoundly alter physicochemical properties, reactivity profiles, and, critically, the potential for downstream stereochemical control. While linear analogs like N-methylpropargylamine (CAS 35161-71-8) or achiral branched analogs like 3-amino-3-methyl-1-butyne (CAS 2978-58-7) may superficially appear interchangeable, 3-Methylamino-1-butyne's distinct alpha-branched, N-methyl substitution pattern confers unique properties that directly impact synthetic utility [1]. Substituting one for another can lead to divergent reaction outcomes, altered purification logistics, and the loss of a valuable chiral handle, rendering generic substitution a scientifically unsound and economically risky proposition .

Quantitative Differentiation of 3-Methylamino-1-butyne: Comparative Evidence for Informed Sourcing


Molecular Topology: Alpha-Branched vs. Linear Propargylamine Scaffolds

The fundamental structural distinction between 3-Methylamino-1-butyne and its most common analog, N-methylpropargylamine (CAS 35161-71-8), lies in the carbon backbone. 3-Methylamino-1-butyne possesses an alpha-methyl branch on the carbon adjacent to the amine [1]. This structural feature is not merely cosmetic; it introduces a stereogenic center and fundamentally alters the compound's steric and electronic environment. N-methylpropargylamine, with a linear prop-2-yn-1-amine backbone, lacks this substitution pattern entirely .

Propargylamine Structure-Activity Relationship MAO Inhibition

Physicochemical Property Differentiation: Boiling Point and Density Comparison

3-Methylamino-1-butyne exhibits a significantly higher computed boiling point compared to the closely related N-methylpropargylamine. This difference is a direct consequence of the increased molecular weight and altered intermolecular forces arising from the additional methyl group and the alpha-branched structure .

Physicochemical Properties Purification Handling

Alpha-Carbon Substitution: A Critical Determinant in Propargylamine Biological Activity

A foundational study on the structure-activity relationship (SAR) of alkyl N-methylpropargylamines as monoamine oxidase B (MAO-B) inhibitors established that substitution on the alpha-carbon is a critical determinant of potency. The study explicitly states that 'More potent MAO inhibitory activity was observed for molecules with a single methyl group substitution on the alpha carbon in comparison with those substituted with two hydrogen or two methyl groups' [1]. This SAR directly implicates 3-Methylamino-1-butyne, which possesses a single alpha-methyl group, as a privileged scaffold within this pharmacologically relevant class.

Monoamine Oxidase B Structure-Activity Relationship Neuropharmacology

Synthetic Utility: Bifunctional Reactivity for Click Chemistry and Cross-Coupling

3-Methylamino-1-butyne's value as a synthetic intermediate is derived from its two orthogonal reactive handles: a terminal alkyne and a secondary amine. The terminal alkyne is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis, a cornerstone of click chemistry [1]. Simultaneously, the amine group can act as a nucleophile for further derivatization or as a base in palladium-catalyzed Sonogashira reactions [2]. In contrast, the close analog 3-amino-3-methyl-1-butyne (CAS 2978-58-7) possesses a primary amine [3], offering a different nucleophilicity profile and lacking the N-methyl group for further alkylation. This bifunctionality makes 3-Methylamino-1-butyne a more versatile 'hub' for divergent synthesis.

Click Chemistry CuAAC Sonogashira Coupling

LogP and Hydrophobicity: Impact on Chromatographic Behavior and Bioavailability Potential

The computed partition coefficient (LogP) of 3-Methylamino-1-butyne is reported as XLogP3-AA = 0.3 . In comparison, the linear analog N-methylpropargylamine has a lower computed LogP of -0.1 [1]. This difference in lipophilicity, driven by the additional methyl group and branching in the target compound, will manifest in different retention times on reversed-phase HPLC and different partition behaviors in liquid-liquid extraction. For medicinal chemistry, a LogP of 0.3 falls within a more desirable range for potential oral bioavailability than a negative LogP.

Lipophilicity ADME Chromatography

Chiral Pool Potential: A Built-in Stereocenter for Asymmetric Synthesis

3-Methylamino-1-butyne possesses an inherent chiral center at the carbon bearing the methyl and amine groups. This structural feature is absent in the linear N-methylpropargylamine and the gem-dimethyl substituted 3-amino-3-methyl-1-butyne (which, despite having two methyls on the alpha-carbon, is achiral due to symmetry) [1]. This built-in stereogenic center provides a direct entry point for asymmetric synthesis, allowing for the construction of enantioenriched molecules without the need for an external chiral auxiliary or catalyst in the first step .

Asymmetric Synthesis Chiral Building Block Stereochemistry

Recommended Scientific and Industrial Applications for 3-Methylamino-1-butyne (CAS 4070-90-0)


Medicinal Chemistry: Lead Generation for MAO-B Inhibitor Programs

Based on class-level SAR evidence, 3-Methylamino-1-butyne serves as a rationally-selected scaffold for developing novel monoamine oxidase B (MAO-B) inhibitors. Its single alpha-methyl substitution pattern aligns with the optimal structural motif for MAO-B potency [1]. Researchers can leverage this privileged structure as a starting point for library synthesis, exploring modifications at the N-methyl and alkyne termini to optimize selectivity and pharmacokinetic properties for neurodegenerative disease targets like Parkinson's.

Chemical Biology: Bifunctional Probe Synthesis via Click Chemistry

The orthogonal reactivity of 3-Methylamino-1-butyne—combining a terminal alkyne for CuAAC click chemistry with a nucleophilic secondary amine—makes it an ideal building block for constructing bifunctional probes and chemical biology tools [1]. The alkyne can be conjugated to an azide-bearing payload (e.g., a fluorophore, biotin, or a cytotoxic drug), while the amine can be independently functionalized to attach a targeting moiety or another reactive handle. This divergent functionalization pathway is not possible with simpler, mono-functional propargylamine analogs.

Asymmetric Synthesis: Chiral Building Block for Enantioselective Route Development

3-Methylamino-1-butyne's inherent stereocenter provides a scalable, internal source of chirality for the synthesis of enantioenriched molecules [1]. Its use as a starting material or key intermediate eliminates the need for stoichiometric chiral auxiliaries or expensive asymmetric catalysis in early synthetic steps. This is particularly valuable in the industrial-scale synthesis of chiral active pharmaceutical ingredients (APIs) where cost-efficiency and process robustness are paramount.

Material Science: Synthesis of Functional Polymers and Porous Frameworks

In polymer and materials chemistry, the terminal alkyne of 3-Methylamino-1-butyne can be polymerized or used in Sonogashira coupling to create conjugated polymers [1]. The secondary amine provides a functional site for post-polymerization modification, enabling the tuning of material properties (e.g., solubility, hydrophilicity, or metal-binding capacity) for applications in organic electronics, sensors, or catalysis. Its higher boiling point relative to N-methylpropargylamine also offers practical advantages in polymerization processes conducted at elevated temperatures.

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